molecular formula C9H8O6S B1239151 p-Coumaric acid 4-O-sulfate

p-Coumaric acid 4-O-sulfate

Cat. No.: B1239151
M. Wt: 244.22 g/mol
InChI Key: OYDCCWNLILCHDJ-ZZXKWVIFSA-N
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Description

4-(sulfooxy)-cinnamic acid is an aryl sulfate that is (2E)-3-phenylprop-2-enoic acid which is substituted by a sulfooxy group at position 4. It is produced by the seagrass Zostera marina and has very promising antifouling potential against several micro- and macrofouling organisms. It has a role as an antifouling biocide and a plant metabolite. It is an aryl sulfate and a member of cinnamic acids.
(2E)-3-[4-(Sulfooxy)phenyl]prop-2-enoic acid, also known as p-sulfoxycinnamic acid or p-sulphoxycinnamate, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid (2E)-3-[4-(Sulfooxy)phenyl]prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Crystal Engineering and DFT Calculation

(E)-3-(4-sulfooxyphenyl)prop-2-enoic acid's crystal structure has been explored, revealing insights into its molecular self-assembly. Strong intermolecular hydrogen bonds were identified as the main driving force for this assembly, which is significant in the field of crystal engineering (Zhang et al., 2013).

Photocatalysis

This compound has been utilized in photocatalysis research. The presence of a photocatalyst assists in single electron transfer during reactions, facilitating the formation of desired products. This is particularly relevant in the synthesis of sulfonated isobenzofuran-1(3H)-ones (Zhang et al., 2018).

Synthesis of Derivatives

The synthesis and biological activity of derivatives of (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid have been explored, providing valuable insights into the potential medicinal applications of these compounds (Modzelewska-Banachiewicz et al., 2009).

Solar Cell Applications

Studies have shown the use of (E)-3-(4-sulfooxyphenyl)prop-2-enoic acid derivatives in dye-sensitized solar cells, demonstrating the compound's potential in renewable energy technologies (Robson et al., 2013).

High Stereoselectivity in Synthesis

Research has focused on achieving high yield and excellent stereoselectivity in the synthesis of (E)-alk-3-enoic acids, which is crucial for applications in synthetic chemistry (Ragoussis et al., 1998).

Properties

Molecular Formula

C9H8O6S

Molecular Weight

244.22 g/mol

IUPAC Name

(E)-3-(4-sulfooxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+

InChI Key

OYDCCWNLILCHDJ-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OS(=O)(=O)O

SMILES

C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O

Synonyms

zosteric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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